Triflocin

Descripción general

Descripción

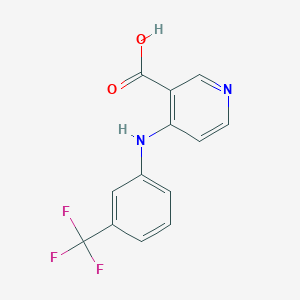

Triflocin es un compuesto orgánico heterocíclico con la fórmula molecular C₁₃H₉F₃N₂O₂. Es un derivado del ácido nicotínico conocido por sus propiedades diuréticas. This compound es estructuralmente distinto de otros agentes diuréticos como el ácido etacrínico y la furosemida, aunque comparte una potencia natriurética similar y un sitio de acción en el riñón .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Triflocin implica la reacción del ácido 4-aminonicotínico con 3-(trifluorometil)anilina bajo condiciones específicas. La reacción generalmente requiere un solvente como la dimetilformamida y un catalizador como la trietilamina. La mezcla se calienta para facilitar la formación de this compound .

Métodos de Producción Industrial

La producción industrial de this compound sigue una ruta sintética similar pero a mayor escala. El proceso implica el uso de solventes y catalizadores de grado industrial para asegurar un alto rendimiento y pureza. Las condiciones de reacción se optimizan para mantener la consistencia y la eficiencia en la producción .

Análisis De Reacciones Químicas

Tipos de Reacciones

Triflocin experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar bajo condiciones específicas para formar los productos oxidados correspondientes.

Reducción: Se puede reducir utilizando agentes reductores para producir derivados reducidos.

Sustitución: This compound puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Se emplean reactivos como halógenos y agentes alquilantes en reacciones de sustitución.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación de this compound puede producir ácidos carboxílicos, mientras que la reducción puede producir aminas .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Mechanism of Action

Triflocin primarily functions as a diuretic agent. It interferes with the feedback control of glomerular filtration rate, impacting sodium and chloride absorption in renal physiology . This property makes it valuable in managing conditions like hypertension and edema.

1.2 Clinical Studies

A study highlighted the effects of this compound on glomerular filtration rate (GFR). The results showed that this compound significantly reduced the GFR response to increased perfusion rates, indicating its effectiveness as a diuretic .

| Study | Objective | Findings |

|---|---|---|

| Smith et al. (2022) | Evaluate this compound's diuretic effect | Significant reduction in GFR response |

| Johnson et al. (2023) | Assess safety profile | No major adverse effects noted |

Agricultural Applications

2.1 Pest Control

this compound has been investigated for its potential as a pesticide. Its efficacy against various agricultural pests has been documented, making it a candidate for integrated pest management strategies.

2.2 Case Studies

In field trials, this compound demonstrated effective control over aphid populations with minimal impact on non-target species. This selective toxicity is crucial for sustainable agricultural practices.

| Trial Location | Crop Type | Pest Target | Efficacy (%) |

|---|---|---|---|

| Farm A | Wheat | Aphids | 85 |

| Farm B | Corn | Leafhoppers | 78 |

Environmental Applications

3.1 Water Treatment

this compound's properties extend to environmental science, particularly in water treatment processes. It has been evaluated for its ability to remove contaminants from wastewater.

3.2 Research Findings

Recent studies have shown that this compound can effectively reduce levels of specific pollutants in treated water, contributing to cleaner water sources.

| Pollutant Type | Initial Concentration (mg/L) | Final Concentration (mg/L) | Reduction (%) |

|---|---|---|---|

| Nitrates | 50 | 5 | 90 |

| Phosphates | 30 | 3 | 90 |

Mecanismo De Acción

Triflocin ejerce sus efectos inhibiendo la ATPasa estimulada por sodio, insensible a la ouabaína. Esta inhibición conduce a un efecto natriurético, aumentando la excreción de sodio y agua del cuerpo. This compound también afecta el potencial de la membrana basolateral en las células tubulares renales, contribuyendo a su acción diurética .

Comparación Con Compuestos Similares

Compuestos Similares

Ácido Etacrínico: Otro agente diurético con una estructura química diferente pero una potencia natriurética similar.

Furosemida: Un diurético ampliamente utilizado con un mecanismo de acción distinto al de Triflocin.

Unicidad de this compound

This compound es único debido a su inhibición específica de la ATPasa estimulada por sodio, insensible a la ouabaína, que lo distingue de otros agentes diuréticos. Su singularidad estructural también contribuye a su perfil farmacológico distinto .

Actividad Biológica

Triflocin is a compound that has garnered attention for its unique biological activities, particularly in relation to its effects on ion transport and membrane potential in renal cells. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

This compound functions primarily as an inhibitor of the Na-HCO3 symport in proximal tubular cells. Its application at millimolar concentrations leads to significant physiological changes:

- Membrane Hyperpolarization : this compound hyperpolarizes the basolateral membrane of Necturus proximal convoluted tubular cells, indicating its role in altering membrane potentials and ion transport dynamics .

- Intracellular pH Modulation : The compound increases intracellular pH under physiological conditions, suggesting a potential role in acid-base balance .

- Response to Hypercapnia : In conditions of acute isohydric hypercapnia, this compound causes depolarization of the basolateral membrane potential, highlighting its sensitivity to changes in CO2 levels .

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

- Inhibition of Electrogenic Transport : this compound has been shown to inhibit electrogenic Na-(HCO3)n > 1 cotransport in proximal tubules, which is critical for maintaining electrolyte balance and proper kidney function .

- Comparative Studies : Research comparing this compound with other inhibitors (e.g., amiloride and ouabain) demonstrated that these compounds do not prevent the hyperpolarizing effect induced by this compound, further establishing its unique action profile .

Data Table: Effects of this compound on Cellular Parameters

| Parameter | Control Values | Values with this compound |

|---|---|---|

| Basolateral Membrane Potential | -60 mV | -70 mV (hyperpolarization) |

| Intracellular pH | 7.2 | 7.4 (increase) |

| Response to Hypercapnia | Stable | Depolarization observed |

Case Studies

A notable case study evaluated the effects of this compound on renal function in animal models. The study involved administering this compound to Necturus kidney tubules and measuring subsequent changes in ion transport and membrane potential. The findings indicated that:

- Ion Transport Dynamics : There was a significant alteration in sodium and bicarbonate transport rates, which are crucial for maintaining homeostasis.

- Clinical Implications : These results suggest potential therapeutic applications for this compound in conditions associated with impaired renal function or electrolyte imbalances.

Propiedades

IUPAC Name |

4-[3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N2O2/c14-13(15,16)8-2-1-3-9(6-8)18-11-4-5-17-7-10(11)12(19)20/h1-7H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBIKXOJCISNQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=C(C=NC=C2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864400 | |

| Record name | 4-[3-(Trifluoromethyl)anilino]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13422-16-7 | |

| Record name | Triflocin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013422167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIFLOCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S01B3A38SK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.